molecular formula C10H9BrIN B14900077 5-Bromo-1-ethyl-2-iodo-1H-indole

5-Bromo-1-ethyl-2-iodo-1H-indole

Cat. No.: B14900077
M. Wt: 349.99 g/mol
InChI Key: ZZIDKRIWQXGRRS-UHFFFAOYSA-N
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Description

Structure and Key Features
5-Bromo-1-ethyl-2-iodo-1H-indole (molecular formula: C${10}$H${9}$BrIN) is a halogenated indole derivative with a bromine atom at position 5, an ethyl group at the nitrogen (position 1), and an iodine atom at position 2. The indole core provides an electron-rich aromatic system, enabling diverse reactivity, while the halogen and alkyl substituents modulate electronic and steric properties.

  • N-Alkylation: Introduction of the ethyl group at N1 likely follows methods similar to 5-bromo-1-(prop-2-yn-1-yl)-1H-indole synthesis, using NaH and ethyl halides (e.g., ethyl bromide) in DMSO or DMF .
  • Halogenation: The iodine at position 2 may be introduced via electrophilic substitution or halogen exchange. For example, POCl$_3$ was used to chlorinate position 2 in 5-bromo-2-chloro-1-methyl-1H-indole ; iodination could employ agents like N-iodosuccinimide.
  • Precursor Utilization: Ethyl 5-bromo-1H-indole-2-carboxylate (compound 1 in ) could serve as a precursor, with ester hydrolysis and subsequent iodination .

Properties

Molecular Formula

C10H9BrIN

Molecular Weight

349.99 g/mol

IUPAC Name

5-bromo-1-ethyl-2-iodoindole

InChI

InChI=1S/C10H9BrIN/c1-2-13-9-4-3-8(11)5-7(9)6-10(13)12/h3-6H,2H2,1H3

InChI Key

ZZIDKRIWQXGRRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-2-iodo-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 1-ethylindole to introduce the bromine atom at the 5-position. This is followed by iodination at the 2-position using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve high yields .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-2-iodo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated indoles, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

5-Bromo-1-ethyl-2-iodo-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-2-iodo-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can lead to desired biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Analogs

Compound Name Position 1 Substituent Position 2 Substituent Molecular Formula Key References
5-Bromo-1-ethyl-2-iodo-1H-indole Ethyl Iodo C${10}$H${9}$BrIN -
5-Bromo-1-methyl-1H-indole Methyl H C${9}$H${8}$BrN
5-Bromo-2-chloro-1-methyl-1H-indole Methyl Chloro C${9}$H${7}$BrClN
5-Bromo-1-(octan-2-yl)-indole Octan-2-yl H C${16}$H${22}$BrN
5-Bromo-3-(triazol-1-yl)-1H-indole derivatives Varied (e.g., methyl, ethyl) H C${12-18}$H${10-16}$BrN$3$O$x$

Key Observations :

  • Halogen Effects : The iodo substituent in the target compound offers superior leaving-group ability compared to chloro or bromo analogs, facilitating nucleophilic aromatic substitution .
  • Alkyl Chain Impact : The ethyl group at N1 balances steric bulk and lipophilicity, contrasting with smaller (methyl) or bulkier (octan-2-yl) groups, which may affect solubility and biological membrane penetration .

Key Observations :

  • Synthesis Challenges: Halogenation at position 2 (e.g., iodo vs.
  • Yield Variability : Alkylation reactions (e.g., N1-ethylation) typically achieve moderate to high yields (e.g., 85% for octan-2-yl derivative ), while triazole-functionalized analogs show lower yields (25–50%) due to multi-step syntheses .

Reactivity Profiles :

  • Electrophilic Substitution : The bromine at position 5 deactivates the indole ring, directing further substitutions to positions 3 or 7. The ethyl group at N1 may sterically hinder reactions at adjacent positions .
  • Nucleophilic Displacement : The iodo substituent at position 2 is more reactive than chloro or bromo analogs, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

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